
2-(4-formylphenoxy)benzonitrile
Description
2-(4-Formylphenoxy)benzonitrile is an aromatic compound featuring a benzonitrile core substituted with a phenoxy group bearing a formyl moiety at the para position. Its molecular formula is C₁₄H₉NO₂, with a molecular weight of 223.23 g/mol. The compound is synthesized via nucleophilic aromatic substitution, typically involving reactions between fluorinated benzonitriles and 4-hydroxybenzaldehyde derivatives in the presence of a base like K₂CO₃ . Key spectroscopic data include IR absorption bands for nitrile (ν ≈ 2232 cm⁻¹) and aldehyde (ν ≈ 1697 cm⁻¹) groups, with HRMS confirming the molecular ion peak at m/z 242.0616 .
This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, liquid crystals, and photoactive materials .
Properties
CAS No. |
888967-59-7 |
---|---|
Molecular Formula |
C14H9NO2 |
Molecular Weight |
223.23 g/mol |
IUPAC Name |
2-(4-formylphenoxy)benzonitrile |
InChI |
InChI=1S/C14H9NO2/c15-9-12-3-1-2-4-14(12)17-13-7-5-11(10-16)6-8-13/h1-8,10H |
InChI Key |
ZKGXIIJBXOXTIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OC2=CC=C(C=C2)C=O |
Purity |
95 |
Origin of Product |
United States |
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
2-(4-formylphenoxy)benzonitrile serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for the introduction of various functional groups, making it a versatile building block in organic chemistry. It can be employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Reactivity and Transformations
The compound can undergo several chemical reactions, including oxidation, reduction, and nucleophilic substitution. For instance:
- Oxidation can yield carboxylic acids or other oxidized derivatives.
- Reduction can produce hydroxylamines or amines.
- Substitution reactions can lead to various functionalized derivatives depending on the nucleophile used.
Biological Applications
Enzyme Inhibition Studies
In biological research, this compound has been utilized to study enzyme inhibitors. Its ability to form covalent bonds with nucleophilic sites on proteins suggests potential applications in drug development, particularly as a lead compound for designing inhibitors against specific enzymes involved in disease pathways .
Biochemical Assays
The compound can also serve as a probe in biochemical assays. Its interactions with biological targets can be studied using techniques such as NMR spectroscopy to investigate binding affinities and mechanisms of action .
Industrial Applications
Production of Specialty Chemicals
In industrial settings, this compound is used in the manufacture of specialty chemicals and dyes. Its unique properties make it suitable for developing advanced materials that require specific chemical characteristics .
Case Studies and Research Findings
-
Synthesis and Evaluation of Ligands
Recent studies have focused on synthesizing ligands based on the structure of this compound for use as PD-L1 inhibitors. These compounds were evaluated for their ability to disrupt PD-1/PD-L1 binding, showing promise as potential cancer therapeutics . -
Mechanistic Insights
Research has demonstrated that the formyl group in this compound can interact with various molecular targets, leading to inhibition of biological processes. This interaction is crucial for understanding how modifications to the compound's structure can enhance its efficacy as a drug candidate .
Mechanism of Action
The mechanism by which 2-(4-formylphenoxy)benzonitrile exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, leading to changes in their activity or signaling pathways. The molecular targets and pathways involved would vary based on the context of the research.
Comparison with Similar Compounds
Table 1: Structural Comparison of 2-(4-Formylphenoxy)benzonitrile and Analogues
Physicochemical Properties
Table 2: Physical Properties of Selected Analogues
Biological Activity
2-(4-formylphenoxy)benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. The presence of functional groups such as the formyl and benzonitrile moieties allows this compound to interact with various biological targets, leading to diverse pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a specific structural arrangement that includes a formyl group attached to a phenoxy ring linked to a benzonitrile group. This unique structure is believed to contribute to its biological activities.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, including enzymes and receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function and modulating biochemical pathways. This interaction may lead to various pharmacological effects, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzonitrile demonstrate effectiveness against various bacterial strains, suggesting that this compound may also possess similar broad-spectrum antibacterial activity .
Antitumor Activity
In vitro studies have explored the anticancer potential of this compound. The structure-activity relationship (SAR) indicates that modifications in the phenoxy or benzonitrile moieties can enhance cytotoxicity against cancer cells. Certain derivatives have been shown to induce apoptosis in tumor cells, highlighting the compound's potential as an anticancer agent .
Case Studies
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
Compound | Structural Features | Biological Activity |
---|---|---|
2-[(2-Ethoxy-4-formylphenoxy)methyl]benzonitrile | Ethoxy group substitution | Antimicrobial and anticancer properties |
4-(4-Formylphenoxy)benzonitrile | Lacks methylene bridge | Variable reactivity and biological activity |
Preparation Methods
Displacement of Halogenated Benzonitriles
A widely reported approach involves substituting a halogen atom (e.g., fluorine or bromine) at the ortho position of benzonitrile with 4-formylphenol. For example, 2-fluorobenzonitrile reacts with 4-formylphenol under basic conditions (e.g., K₂CO₃ or Cs₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) at 80–120°C. The reaction proceeds via a two-step mechanism: deprotonation of the phenolic hydroxyl group to generate a phenoxide ion, followed by nucleophilic attack on the electron-deficient aromatic ring of the benzonitrile derivative.
Representative Procedure
A mixture of 2-fluorobenzonitrile (1.21 g, 10 mmol), 4-formylphenol (1.22 g, 10 mmol), and anhydrous K₂CO₃ (2.76 g, 20 mmol) in DMF (15 mL) is heated at 100°C for 24 hours under nitrogen. The crude product is purified via column chromatography (hexane/ethyl acetate, 4:1) to yield this compound as a white solid (1.89 g, 72%).
Challenges and Optimizations
-
Solvent Selection : DMF enhances reactivity but may necessitate rigorous drying to prevent hydrolysis of the formyl group.
-
Temperature Control : Prolonged heating above 120°C risks formyl group degradation, as evidenced by charring or side-product formation.
-
Base Strength : Stronger bases (e.g., Cs₂CO₃) improve reaction rates but may require stoichiometric adjustments to mitigate over-deoxygenation.
Transition-Metal-Catalyzed Coupling
Ullmann Coupling
Copper-mediated Ullmann coupling offers a robust pathway for connecting 4-formylphenol to 2-iodobenzonitrile. This method is advantageous for substrates with poor electrophilicity at the ortho position. A typical protocol employs CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₃PO₄ in toluene at 110°C.
Reaction Conditions
Component | Quantity | Role |
---|---|---|
2-Iodobenzonitrile | 2.29 g (10 mmol) | Electrophilic partner |
4-Formylphenol | 1.22 g (10 mmol) | Nucleophile |
CuI | 0.19 g (1 mmol) | Catalyst |
1,10-Phenanthroline | 0.36 g (2 mmol) | Ligand |
K₃PO₄ | 4.24 g (20 mmol) | Base |
Toluene | 20 mL | Solvent |
Heating the mixture at 110°C for 48 hours affords the product in 65–70% yield after silica gel purification.
Suzuki-Miyaura Cross-Coupling
While less common, palladium-catalyzed coupling between 2-boronobenzonitrile and 4-formylphenyl halides has been explored. This method is limited by the instability of boronic acids under strongly basic conditions and the sensitivity of the formyl group to oxidative reagents.
Sequential Functionalization Approaches
Formylation of 2-(4-Hydroxyphenoxy)benzonitrile
Introducing the formyl group post-coupling circumvents stability issues. The Vilsmeier-Haack reaction is employed, where 2-(4-hydroxyphenoxy)benzonitrile is treated with phosphorus oxychloride (POCl₃) and DMF at 0–5°C, followed by gradual warming to room temperature.
Mechanistic Insight
The reaction generates a chloroiminium intermediate, which electrophilically substitutes the para position of the phenol ring. Hydrolysis during workup liberates the formyl group, yielding the target compound.
Data Table: Optimization of Vilsmeier-Haack Conditions
POCl₃ (equiv) | DMF (equiv) | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
3.0 | 3.0 | 0→25 | 4 | 58 |
4.5 | 4.5 | 0→25 | 6 | 72 |
6.0 | 6.0 | 0→40 | 8 | 68 |
Excess reagents and controlled temperatures maximize yield while minimizing side reactions.
Protection-Deprotection Strategies
To prevent formyl group interference during phenoxy bridge formation, acetal protection is utilized. For instance, 4-formylphenol is converted to its 1,3-dioxolane derivative before coupling, followed by acidic hydrolysis (e.g., HCl/THF/H₂O) to regenerate the formyl group.
Comparative Analysis of Methods
Table 2: Efficiency Metrics for Key Synthetic Routes
Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
---|---|---|---|---|
Nucleophilic Substitution | 72 | 98 | Short reaction time | Limited to activated substrates |
Ullmann Coupling | 70 | 95 | Broad substrate compatibility | High catalyst loading |
Vilsmeier-Haack | 68 | 90 | Late-stage functionalization | Sensitivity to moisture |
Acetal Protection | 65 | 97 | Protects sensitive groups | Additional synthetic steps |
Nucleophilic substitution offers the best balance of yield and simplicity, whereas Ullmann coupling is preferable for sterically hindered substrates .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(4-formylphenoxy)benzonitrile, and how can its purity be validated?
- Synthesis : A common approach involves nucleophilic aromatic substitution or coupling reactions. For example, reacting 4-formylphenol with a benzonitrile derivative (e.g., 2-fluorobenzonitrile) in the presence of a base like potassium carbonate in DMF . Alternative methods include Wittig-type reactions to introduce formyl groups, as seen in similar compounds .
- Purity Validation : Use HPLC with UV detection (λ = 254 nm) and confirm via <sup>1</sup>H/<sup>13</sup>C NMR. Compare retention times and spectral data with reference standards. Quantify impurities using mass spectrometry (ESI-MS) .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Structural Confirmation :
- NMR : <sup>1</sup>H NMR (δ ~10.0 ppm for aldehyde proton, δ ~7.5–8.5 ppm for aromatic protons) .
- IR : Peaks at ~2220 cm<sup>−1</sup> (C≡N stretch) and ~1700 cm<sup>−1</sup> (C=O stretch) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound, particularly in scaling up?
- Key Parameters :
- Temperature Control : Maintain 80–100°C for coupling reactions to balance reactivity and side-product formation .
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)2) for cross-coupling steps .
- Solvent Optimization : Compare DMF, DMSO, and THF for solubility and reaction efficiency .
Q. What strategies mitigate hazards when handling intermediates in the synthesis of this compound?
- Risk Assessment : Conduct a thorough hazard analysis for reagents like potassium carbonate (corrosive) and DMF (toxic). Implement engineering controls (e.g., fume hoods) and personal protective equipment (PPE) .
- Waste Management : Neutralize acidic/basic waste streams before disposal. Use diatomaceous earth for spill containment .
Q. How does this compound interact with biological targets, and what assays validate these interactions?
- Mechanistic Studies :
- Molecular Docking : Screen against protein databases (e.g., PDB) to predict binding to enzymes like cytochrome P450 .
- In Vitro Assays : Use MTT assays for cytotoxicity profiling (e.g., IC50 against HeLa cells) and fluorometric kits for apoptosis detection (e.g., caspase-3 activation) .
- Validation : Cross-validate results with SPR (surface plasmon resonance) for binding affinity quantification .
Data Contradiction and Resolution
Q. How should researchers address discrepancies in reported biological activities of this compound derivatives?
- Root Cause Analysis :
- Purity Variability : Re-test compounds using standardized QC protocols (e.g., ≥95% purity by HPLC) .
- Assay Conditions : Compare cell lines (e.g., MCF-7 vs. HepG2) and culture media (e.g., RPMI vs. DMEM) .
- Resolution : Conduct dose-response studies in triplicate and publish raw data for transparency .
Methodological Tables
Biological Assay | Protocol | Outcome Metric |
---|---|---|
MTT Assay | 48-h exposure, λ = 570 nm | IC50 values |
Caspase-3 Fluorometric | FITC-labeled substrate, λex/λem = 485/535 nm | Apoptosis quantification |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.